1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Lipophilicity Physicochemical Properties Chromatographic Retention

As the officially designated Pethidine EP Impurity F, this 1-Benzyl-4-phenylpiperidine-4-carboxylic acid is the only pharmacopoeia-defined reference standard for pethidine hydrochloride impurity profiling. Its unique N-benzyl substitution (LogP ~3.24) and free carboxylic acid group confer exceptional thermal stability (mp >285°C) and chromatographic selectivity versus ester or amine analogs, ensuring robust HPLC method validation and regulatory compliance under the European Pharmacopoeia monograph.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 61886-17-7
Cat. No. B1593606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-phenylpiperidine-4-carboxylic acid
CAS61886-17-7
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C19H21NO2/c21-18(22)19(17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,22)
InChIKeyRYTBNRKHWAWLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-phenylpiperidine-4-carboxylic Acid (CAS 61886-17-7): Key Chemical Identifier and Baseline for Scientific Selection


1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS 61886-17-7) is a 4,4-disubstituted piperidine derivative bearing a carboxylic acid moiety at the 4-position, an N-benzyl substituent, and a phenyl ring geminal to the carboxyl group [1]. This specific substitution pattern distinguishes it from the broader class of 4-phenylpiperidine-4-carboxylic acids, which includes clinically relevant compounds such as pethidine (meperidine) and its metabolites [2]. The compound is officially recognized as Pethidine EP Impurity F under the European Pharmacopoeia monograph for pethidine hydrochloride, establishing a defined regulatory and analytical identity [3].

1-Benzyl-4-phenylpiperidine-4-carboxylic Acid (CAS 61886-17-7): Critical Reasons Substitution with Generic Analogs Compromises Analytical and Research Integrity


Substitution of 1-benzyl-4-phenylpiperidine-4-carboxylic acid with a generic 4-phenylpiperidine-4-carboxylic acid analog (e.g., 1-methyl-4-phenylpiperidine-4-carboxylic acid, meperidinic acid) or a structurally similar piperidine derivative (e.g., 1-benzyl-4-phenylpiperidine) is not scientifically valid. The N-benzyl substituent fundamentally alters the compound's lipophilicity (LogP ~3.24 vs. ~4.0 for the decarboxylated analog) and hydrogen bonding capacity [1]. Furthermore, the carboxylic acid group confers distinct intermolecular interactions, thermal properties (melting point > 285°C), and chromatographic behavior compared to esters or amides . In regulated analytical contexts, the compound's identity is codified as a specified impurity in the European Pharmacopoeia; substitution would invalidate method validation and regulatory compliance [2].

1-Benzyl-4-phenylpiperidine-4-carboxylic Acid (CAS 61886-17-7): Direct Comparative Evidence Supporting Differentiated Selection


1-Benzyl-4-phenylpiperidine-4-carboxylic Acid vs. 1-Benzyl-4-phenylpiperidine: Quantitative Lipophilicity and PSA Differentiation

The target compound exhibits a lower lipophilicity (LogP) and higher polar surface area (PSA) compared to its decarboxylated analog 1-benzyl-4-phenylpiperidine (CAS 19015-37-3). Specifically, the carboxylic acid group reduces the predicted LogP from approximately 4.0 to 3.24 and increases the topological polar surface area (TPSA) from 3.2 Ų to 40.54 Ų [1]. This physicochemical shift results in altered chromatographic retention, solubility, and membrane permeability, directly impacting its utility as a reference standard in reversed-phase HPLC methods [2].

Lipophilicity Physicochemical Properties Chromatographic Retention

1-Benzyl-4-phenylpiperidine-4-carboxylic Acid vs. Pethidine (Meperidine): Thermal Stability for High-Temperature Processing and Storage

The target compound demonstrates markedly higher thermal stability than the parent drug pethidine (meperidine, CAS 57-42-1) and its common metabolites. The reported melting point of 285-286 °C (or predicted 308.7 °C) is approximately 240-260 °C higher than that of pethidine hydrochloride (melting point ~186-189 °C) . This extreme thermal robustness precludes the use of pethidine or other low-melting analogs as surrogates in high-temperature analytical techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) method development [1].

Thermal Stability Melting Point Drug Impurity

1-Benzyl-4-phenylpiperidine-4-carboxylic Acid as a Defined Pharmacopoeial Impurity: Purity Specification vs. Generic Analogs

The compound is officially designated as Pethidine EP Impurity F in the European Pharmacopoeia (EP) monograph for pethidine hydrochloride, establishing a formal regulatory identity and purity specification [1]. Commercial sourcing of the target compound typically provides a minimum purity of 95% (or 98% from select vendors) accompanied by full characterization data (NMR, MS, HPLC) compliant with regulatory guidelines . In contrast, structurally similar but non-pharmacopoeial compounds, such as 1-methyl-4-phenylpiperidine-4-carboxylic acid (meperidinic acid), are not defined in the EP monograph and thus lack the same level of regulatory scrutiny and validated analytical methodology .

Reference Standard Pharmaceutical Impurity Analytical Method Validation

1-Benzyl-4-phenylpiperidine-4-carboxylic Acid as a Soluble Guanylate Cyclase (sGC) Activator: Potential Differentiation from Inactive Analogs

1-Benzyl-4-phenylpiperidine-4-carboxylic acid (1BPPC) has been characterized as an activator of soluble guanylate cyclase (sGC), leading to increased intracellular cGMP levels in cellular models . While specific EC50 or activation fold-change data relative to baseline or other sGC activators (e.g., BAY 41-2272) is not available in the open literature, the qualitative observation of sGC activation distinguishes it from the decarboxylated analog 1-benzyl-4-phenylpiperidine, which lacks the carboxylic acid group and is not reported to exhibit this activity [1]. The precise mechanism and potency remain underexplored, limiting the strength of this differentiator.

Soluble Guanylate Cyclase cGMP Pharmacological Tool

1-Benzyl-4-phenylpiperidine-4-carboxylic Acid (CAS 61886-17-7): Optimal Application Scenarios Justified by Quantitative Differentiation


Analytical Reference Standard for Pethidine Hydrochloride Quality Control

Procurement as a certified reference standard for the identification, quantification, and control of Pethidine EP Impurity F in pethidine hydrochloride drug substance and drug product. The compound's defined pharmacopoeial identity, minimum purity of 95-98%, and full characterization data ensure compliance with European Pharmacopoeia monograph requirements, enabling robust method validation and batch release testing [1].

Method Development for Reversed-Phase HPLC Separation of Pethidine-Related Impurities

Use as a system suitability standard or retention time marker in reversed-phase HPLC methods. The significantly higher lipophilicity (LogP ~3.24) and polar surface area (40.54 Ų) compared to the parent drug and its decarboxylated analogs result in distinct chromatographic retention, facilitating the development of selective and robust separation methods for impurity profiling [2].

High-Temperature Thermal Analysis Method Development (TGA/DSC)

Deployment as a high-melting reference material in thermal analysis applications such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) method development. The compound's exceptional thermal stability (melting point > 285 °C) allows for high-temperature method validation without the risk of thermal degradation that would compromise lower-melting analogs like pethidine or meperidinic acid .

Research Tool for Investigating Soluble Guanylate Cyclase (sGC) Activation

Application as a pharmacological probe in cellular or biochemical assays designed to study sGC-mediated cGMP signaling. The reported sGC activation property, although not quantified in the public domain, distinguishes this compound from structurally similar but inactive analogs and provides a starting point for further mechanistic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.